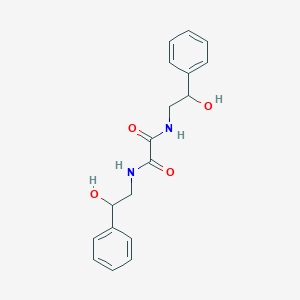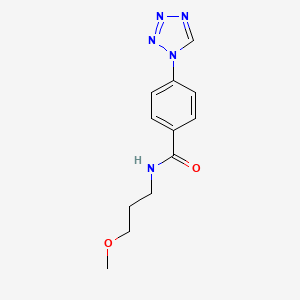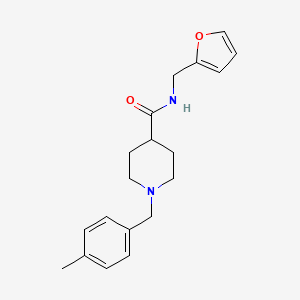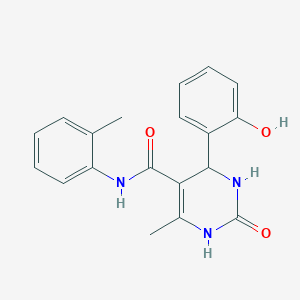
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide, commonly known as DTPA-BHE, is a chelating agent that is widely used in scientific research. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is used to sequester metal ions such as copper, zinc, and iron. DTPA-BHE has been extensively studied for its potential applications in the fields of medicine, environmental science, and materials science.
Mécanisme D'action
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE works by forming stable complexes with metal ions, which prevents them from interacting with biological molecules and causing damage. The chelation of metal ions by this compound-BHE can also enhance the solubility and bioavailability of certain metals, making them more accessible for biological processes.
Biochemical and Physiological Effects:
This compound-BHE has been shown to have low toxicity and is well tolerated in biological systems. It has been used in clinical trials as a contrast agent for magnetic resonance imaging (MRI) and as a treatment for metal ion toxicity. This compound-BHE has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE is a versatile chelating agent that can be used in a wide range of applications. Its low toxicity and high stability make it a safe and effective choice for use in biological systems. However, its effectiveness as a chelating agent can be limited by factors such as pH and the presence of other ligands. In addition, this compound-BHE can be expensive and difficult to synthesize in large quantities.
Orientations Futures
There are numerous future directions for research involving N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE. One potential area of study is the development of new chelating agents based on this compound-BHE that have improved properties such as increased selectivity and stability. Another area of research is the use of this compound-BHE in the synthesis of novel materials with unique properties. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound-BHE and its potential therapeutic applications.
Méthodes De Synthèse
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE can be synthesized through a multistep process involving the reaction of this compound with 2-hydroxy-2-phenylethylamine. The resulting product is then treated with ethylenediamine to form the final compound. The synthesis method has been optimized to produce high yields of pure this compound-BHE.
Applications De Recherche Scientifique
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has found numerous applications in scientific research. It is commonly used to chelate metal ions in biological systems, such as in the diagnosis and treatment of metal ion-related diseases. It has also been used in environmental science to remediate contaminated soils and water. This compound-BHE has been studied for its potential use in materials science, such as in the synthesis of nanoparticles and as a corrosion inhibitor.
Propriétés
IUPAC Name |
N,N'-bis(2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-15(13-7-3-1-4-8-13)11-19-17(23)18(24)20-12-16(22)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVUDRUPLDGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC(C2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)

![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)
![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)


